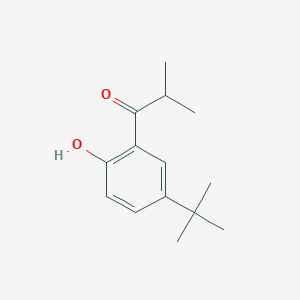
1-(5-(Tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one is an organic compound with a complex structure that includes a tert-butyl group, a hydroxyphenyl group, and a methylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one typically involves the reaction of tert-butylphenol with methylpropanone under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve the use of sodium borohydride or other reducing agents.
Substitution: Substitution reactions can occur at the hydroxyphenyl group, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Various halogenating agents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution can introduce new functional groups.
Scientific Research Applications
1-(5-(Tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications, including:
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-(Tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include oxidative stress modulation and enzyme inhibition .
Comparison with Similar Compounds
tert-Butyl hydroperoxide: Shares the tert-butyl group and is used in oxidation reactions.
tert-Butyl alcohol: Another compound with a tert-butyl group, used as a solvent and intermediate.
tert-Butyl esters: Commonly used in organic synthesis for introducing tert-butyl groups.
Biological Activity
The compound 1-(5-(tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one, often referred to as a phenolic derivative, has garnered attention for its diverse biological activities. This article synthesizes existing research findings on its antimicrobial, antioxidant, and cytotoxic properties, alongside relevant case studies and data tables.
Antioxidant Activity
Research indicates that the presence of the tert-butyl group significantly enhances the antioxidant properties of phenolic compounds. A study demonstrated that derivatives with this group exhibited marked increases in antioxidative activity compared to their methoxy counterparts . The antioxidant activity can be quantitatively assessed using various assays, such as DPPH radical scavenging activity.
Table 1: Antioxidant Activity Comparison
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies show that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicate its effectiveness.
Table 2: Antimicrobial Activity
Cytotoxicity Studies
Cytotoxicity assessments have revealed that this compound exhibits selective cytotoxic effects on cancer cell lines. A notable study highlighted its potential against U937 cells, where it displayed an antiproliferative effect with an IC50 value of approximately 16.23 µM . The structure-activity relationship (SAR) suggests that the tert-butyl group enhances cytotoxicity through increased lipophilicity.
Table 3: Cytotoxicity Data
Case Studies
A case study involving the synthesis and biological evaluation of phenolic antioxidants demonstrated that compounds similar to this compound showed significant protective effects against oxidative stress in cellular models. The study concluded that these compounds could serve as potential therapeutic agents in oxidative stress-related diseases .
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(5-tert-butyl-2-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C14H20O2/c1-9(2)13(16)11-8-10(14(3,4)5)6-7-12(11)15/h6-9,15H,1-5H3 |
InChI Key |
ACTIEFYUVSDDMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C=CC(=C1)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















